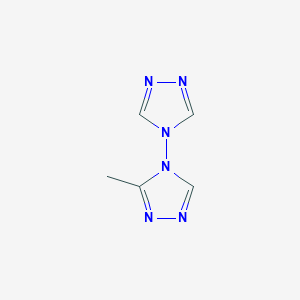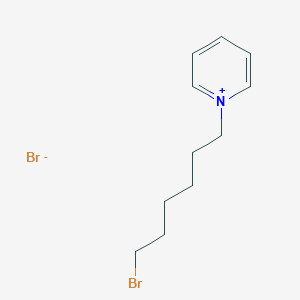
1-(6-Bromohexyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H17Br2N. It is a pyridinium salt where the pyridine ring is substituted with a 6-bromohexyl group.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
化学反应分析
Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, where it can be reduced to form dihydropyridine derivatives or oxidized to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: The major products include substituted pyridinium salts where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products include pyridine N-oxides and dihydropyridine derivatives.
科学研究应用
作用机制
The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA, disrupting replication and transcription processes.
Proteins: It can bind to proteins, affecting their structure and function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
相似化合物的比较
1-(6-Bromohexyl)pyridin-1-ium bromide can be compared with other similar compounds such as:
1-(6-Bromohexyl)pyridinium chloride: Similar structure but with a chloride counterion instead of bromide.
1-(6-Bromohexyl)-3-methylimidazolium bromide: Contains an imidazolium ring instead of a pyridinium ring.
1-(6-Bromohexyl)pyridinium iodide: Similar structure but with an iodide counterion instead of bromide.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a bromide counterion, which imparts distinct chemical and physical properties compared to its analogs .
属性
CAS 编号 |
62884-14-4 |
|---|---|
分子式 |
C11H17Br2N |
分子量 |
323.07 g/mol |
IUPAC 名称 |
1-(6-bromohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1 |
InChI 键 |
YPRRUYMLOKGKGT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CCCCCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


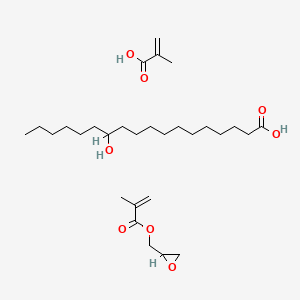
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
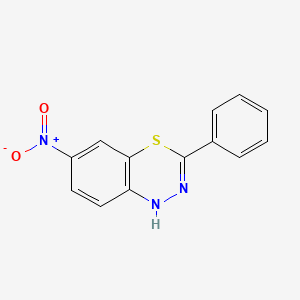
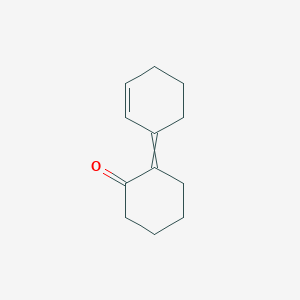
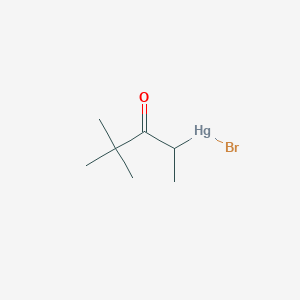
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
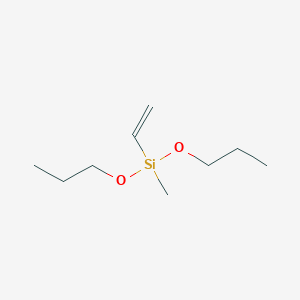
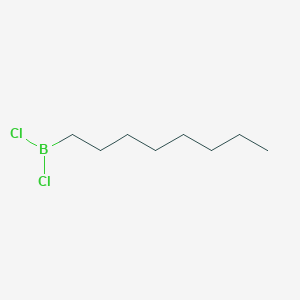
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
